4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1795423-64-1
Cat. No.: VC4813575
Molecular Formula: C20H21ClFNO4
Molecular Weight: 393.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795423-64-1 |
|---|---|
| Molecular Formula | C20H21ClFNO4 |
| Molecular Weight | 393.84 |
| IUPAC Name | 4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C20H21ClFNO4/c1-13-11-15(12-20(25)26-13)27-14-7-9-23(10-8-14)19(24)6-5-16-17(21)3-2-4-18(16)22/h2-4,11-12,14H,5-10H2,1H3 |
| Standard InChI Key | HPCKSXBDPLXFMI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)F |
Introduction
Structural Features and Synthesis
Compounds with similar structures often involve multi-step organic synthesis. For instance, compounds featuring a piperidine ring and a chlorofluorophenyl moiety, like 1-{1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide, are synthesized through reactions involving azetidine and piperidine rings. The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Biological Activity and Potential Applications
Compounds with chlorofluorophenyl groups and piperidine rings are of interest in medicinal chemistry due to their potential biological activities. For example, 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has shown promise in anticancer and antimicrobial therapies. The presence of chlorine and fluorine atoms can influence the compound's electronic properties, potentially enhancing its interaction with biological targets.
Characterization and Analysis
Characterization of such compounds typically involves spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structural integrity. Reactions involving these compounds are monitored using Thin Layer Chromatography (TLC) to assess progress and purity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 3-(2-Chloro-6-fluorophenyl)propanoic acid | Contains a chloro-fluorophenyl group | Simpler structure, lacks azetidine or piperidine rings. | |
| N-[1-[[1-(2-fluoroethyl)azetidin-3-yl]-phenylmethyl]pyrazol-4-yl] | Incorporates a pyrazole ring | Different target profile due to pyrazole presence. | |
| 1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | Contains both azetidine and triazole rings | More complex with additional triazole functionality. | |
| 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | Features a thiazolidine-2,4-dione core | Known for its biological significance in medicinal chemistry. |
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